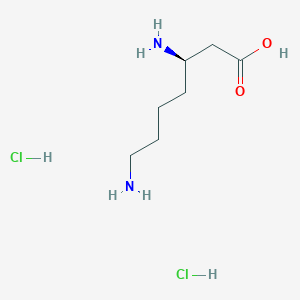
(R)-3,7-Diaminoheptanoic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,7-Diaminoheptanoic acid dihydrochloride is a chiral amino acid derivative. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile compound in various chemical reactions and applications. The dihydrochloride form enhances its solubility in water, making it easier to handle in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,7-Diaminoheptanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3,7-Diaminoheptanoic acid.
Protection of Functional Groups: The amino groups are often protected using protecting groups like Boc (tert-butoxycarbonyl) to prevent unwanted reactions.
Formation of the Dihydrochloride Salt: The protected amino acid is then treated with hydrochloric acid to form the dihydrochloride salt.
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of ®-3,7-Diaminoheptanoic acid dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,7-Diaminoheptanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted products.
Wissenschaftliche Forschungsanwendungen
®-3,7-Diaminoheptanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-3,7-Diaminoheptanoic acid dihydrochloride involves its interaction with various molecular targets:
Enzymes: Acts as a substrate or inhibitor for specific enzymes, affecting their activity.
Receptors: Binds to certain receptors, modulating their function.
Pathways: Participates in metabolic pathways, influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3,7-Diaminoheptanoic acid dihydrochloride: The enantiomer of ®-3,7-Diaminoheptanoic acid dihydrochloride, with similar but distinct properties.
3,7-Diaminoheptanoic acid: The non-dihydrochloride form, less soluble in water.
Other Amino Acid Derivatives: Compounds like 3,7-Diaminoheptanoic acid derivatives with different substituents.
Uniqueness
®-3,7-Diaminoheptanoic acid dihydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and chemical reactivity compared to its enantiomer and other derivatives.
Eigenschaften
Molekularformel |
C7H18Cl2N2O2 |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
(3R)-3,7-diaminoheptanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2.2ClH/c8-4-2-1-3-6(9)5-7(10)11;;/h6H,1-5,8-9H2,(H,10,11);2*1H/t6-;;/m1../s1 |
InChI-Schlüssel |
APJAFTBCSGCCAH-QYCVXMPOSA-N |
Isomerische SMILES |
C(CCN)C[C@H](CC(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CCN)CC(CC(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






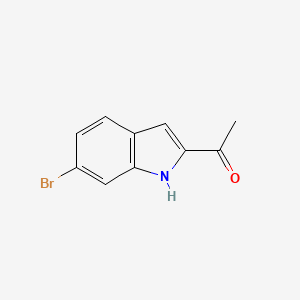
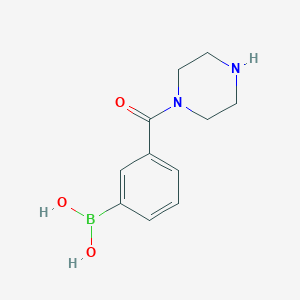
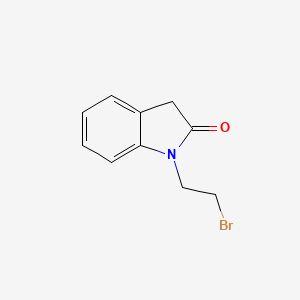
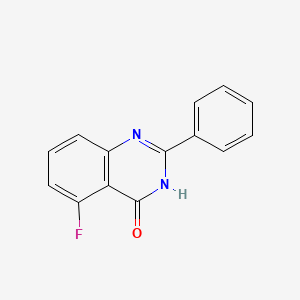
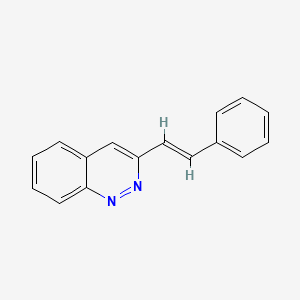
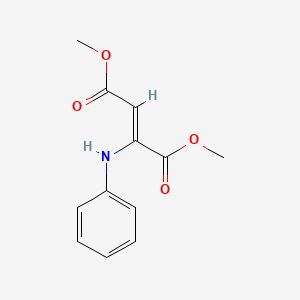
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)



